FM 1-43 Outperforms FM 4-64 in Vesicle-to-Membrane Fluorescence Contrast
In a direct head-to-head comparison, FM 1-43 demonstrates superior contrast between labeled vesicles and the plasma membrane, a critical parameter for quantifying exocytosis events. The ratio of fluorescence peak amplitudes (vesicle vs. plasma membrane) was measured to be 2.6 times higher for FM 1-43 compared to FM 4-64 [1]. This is attributed to a higher increase in quantum yield and/or binding affinity for FM 1-43 upon incorporation into the vesicle matrix [2].
| Evidence Dimension | Fluorescence peak amplitude ratio (Vesicle / Plasma Membrane) |
|---|---|
| Target Compound Data | Ratio = 2.6x (relative to comparator) |
| Comparator Or Baseline | FM 4-64 |
| Quantified Difference | FM 1-43 provides a 2.6-fold higher contrast ratio than FM 4-64 |
| Conditions | Staining of vesicles and plasma membrane in rat lactotrophs |
Why This Matters
Higher vesicle-to-membrane contrast directly improves the signal-to-noise ratio in live-cell imaging, enabling more reliable detection and quantification of single vesicle fusion events.
- [1] Distinct labelling of fusion events in rat lactotrophs by FM 1-43 and FM 4-64 is associated with conformational differences. (2007). PubMed. View Source
- [2] Angleson, J. K., et al. (2007). Distinct labelling of fusion events in rat lactotrophs by FM 1-43 and FM 4-64 is associated with conformational differences. The Journal of Physiology, 582(2), 711-727. View Source
